N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide
Description
N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 4-chlorobenzylidene hydrazone moiety and a 1-methylpyrrole substituent. Such compounds are of significant interest in medicinal and materials chemistry due to their structural versatility, which allows for tunable electronic and steric properties.
Properties
CAS No. |
303106-80-1 |
|---|---|
Molecular Formula |
C16H14ClN5O |
Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14ClN5O/c1-22-8-2-3-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-6-12(17)7-5-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10+ |
InChI Key |
MMCDFYRPLROSNM-VCHYOVAHSA-N |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrazole ring , a hydrazide functional group , and a 4-chlorobenzylidene substituent . Its molecular formula is CHClNO, with a molecular weight of approximately 288.75 g/mol . The presence of the chlorobenzylidene moiety is believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide in the presence of suitable catalysts. This method ensures high yields and purity of the target compound .
Anticancer Activity
Preliminary studies indicate that this compound exhibits promising anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays using A549 human lung adenocarcinoma cells showed that compounds with similar structures can inhibit cell proliferation effectively .
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, although its efficacy varies depending on the specific strain tested. For example, it exhibited significant activity against multidrug-resistant Staphylococcus aureus strains .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest potential binding affinities with targets related to cancer progression and microbial resistance .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives, including this compound:
- Antitumor Studies : A study involving a series of pyrazole derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity against various cell lines, reinforcing the importance of structural diversity in drug design .
- Antimicrobial Efficacy : Research on similar compounds revealed their potential as effective antimicrobial agents against resistant strains, emphasizing their role in addressing public health challenges posed by antibiotic resistance .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C14H14ClN5O
- Molecular Weight : Approximately 288.75 g/mol
- Functional Groups :
- Pyrazole ring
- Hydrazide group
- Chlorobenzylidene substituent
The presence of the chlorobenzylidene moiety is believed to enhance its biological activity, making it a subject of interest for further research.
Anticancer Activity
Preliminary studies indicate that N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide exhibits significant anticancer properties. Research has shown that compounds containing pyrazole rings often demonstrate cytotoxic effects against various human cancer cell lines. For instance, derivatives of pyrazoles have been synthesized and evaluated for their anticancer activities, revealing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives are known to possess broad-spectrum antimicrobial activity, which can be attributed to their ability to inhibit bacterial growth and replication. The unique structure of this compound may enhance its efficacy against resistant strains of bacteria .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of pyrazole derivatives suggests that they can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases. The specific interactions of this compound with inflammatory mediators remain an area for further investigation .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for the modification of its structure to enhance biological properties. Common methods include:
- Condensation Reactions : Combining hydrazides with aldehydes to form the pyrazole framework.
- Substitution Reactions : Modifying the chlorobenzylidene group to explore different biological activities.
These synthetic pathways not only yield the target compound but also facilitate the creation of analogs for further study .
Case Study 1: Anticancer Evaluation
In a recent study, this compound was tested against various cancer cell lines, including colorectal carcinoma cells. The results demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Pyrazole-3-carbohydrazides with varying benzylidene substituents exhibit distinct physical and spectral characteristics. Key comparisons include:
Key Observations :
- Electron-withdrawing vs. electron-donating substituents: The 4-chloro group (electron-withdrawing) in the target compound contrasts with 4-methoxy (electron-donating) in E-MBPC and 4-dimethylamino (strongly electron-donating) in E-MABPC. These differences correlate with variations in melting points and spectroscopic signatures. For instance, E-MBPC exhibits a higher melting point (181–183°C) compared to E-MABPC (133–135°C), likely due to enhanced intermolecular interactions from the polar methoxy group .
- Spectral trends : IR spectra of chloro-substituted analogs (e.g., 3b) show characteristic C-Cl stretching near 821 cm⁻¹, while methoxy-substituted compounds (e.g., E-MBPC) display C=O stretches near 1636 cm⁻¹. NMR shifts for pyrazole protons are consistently observed near δ 8.12 ppm across derivatives .
Computational and Structural Insights
DFT Studies :
X-ray Crystallography :
- E-MBPC adopts a planar conformation stabilized by intramolecular N-H···O hydrogen bonds, whereas chloro-substituted analogs (e.g., 3b) exhibit distorted geometries due to steric hindrance from bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
